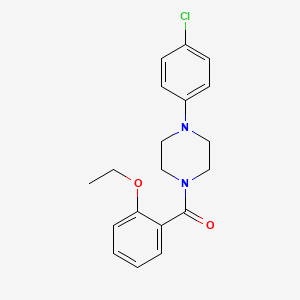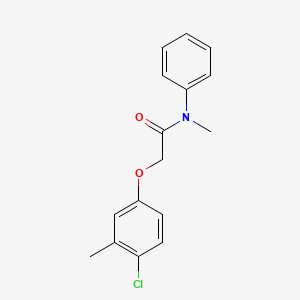
N-(2,5-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a member of the arylacetic acid group of NSAIDs and is structurally related to other members of this group, such as ibuprofen and naproxen. Diclofenac is one of the most commonly prescribed NSAIDs worldwide, with an estimated 30 million prescriptions written annually.
作用機序
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the synthesis of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response and are responsible for the pain, swelling, and fever associated with inflammation. By inhibiting COX, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a number of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of leukocyte migration, and modulation of the immune response. In addition, Diclofenac has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
Diclofenac has a number of advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. In addition, Diclofenac has been extensively studied, and there is a large body of literature on its pharmacology and toxicology.
However, there are also some limitations to the use of Diclofenac in laboratory experiments. One limitation is that it is a relatively non-specific inhibitor of COX, and may also inhibit other enzymes involved in the inflammatory response. In addition, Diclofenac has been shown to have some toxic effects, particularly on the liver and kidneys, which may limit its use in certain experimental settings.
将来の方向性
There are a number of potential future directions for research on Diclofenac. One area of interest is the development of more specific COX inhibitors, which may have fewer side effects than Diclofenac. Another area of interest is the investigation of the antioxidant properties of Diclofenac, and its potential use in the treatment of conditions associated with oxidative stress. Finally, there is also interest in the use of Diclofenac as a tool for studying the role of prostaglandins in the inflammatory response, and in the development of new anti-inflammatory drugs.
合成法
The synthesis of Diclofenac involves the condensation of 2,5-dichloroaniline with 2-hydroxybenzoic acid to form the intermediate 2-(2,5-dichlorophenyl)amino)phenylacetic acid. This intermediate is then converted to Diclofenac by reaction with acetic anhydride and sodium acetate in acetic acid. The overall yield of this synthesis is approximately 50%.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout. In addition, Diclofenac has been used in the treatment of acute pain, such as post-operative pain and dental pain.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-9-5-6-10(17)11(7-9)18-14(20)8-19-12-3-1-2-4-13(12)22-15(19)21/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCCNAMTTYBAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)

![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)
![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)


